molecular formula C17H19N3O3 B2901242 3-[1-(oxolane-3-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole CAS No. 2034374-56-4

3-[1-(oxolane-3-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole

カタログ番号: B2901242
CAS番号: 2034374-56-4
分子量: 313.357
InChIキー: OWBSHEPYBQPSNP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[1-(Oxolane-3-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole is a synthetic organic compound provided for research purposes. This complex molecule features a 1,2,4-oxadiazole heterocycle, a privileged structure in medicinal chemistry known for its bioisosteric properties, often serving as a metabolically stable analog for ester and amide functionalities . The 1,2,4-oxadiazole ring is a key scaffold in pharmaceutical research, found in compounds investigated for a wide range of activities, including antiviral and anti-Alzheimer applications. The integration of this heterocycle with a phenylpyrrolidine core and an oxolane (tetrahydrofuran) carbonyl group creates a multifunctionalized structure with significant potential for exploration in drug discovery. The distinct three-dimensional architecture, combining multiple nitrogen and oxygen heteroatoms, makes this compound a valuable intermediate or lead structure for developing novel bioactive molecules. Researchers can utilize this compound in the design and synthesis of libraries for high-throughput screening, in structure-activity relationship (SAR) studies, or as a building block in constructing more complex molecular entities. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

特性

IUPAC Name

[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c21-17(13-6-7-22-10-13)20-8-14(12-4-2-1-3-5-12)15(9-20)16-18-11-23-19-16/h1-5,11,13-15H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBSHEPYBQPSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-[1-(oxolane-3-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. Oxadiazoles are known for their potential in drug development due to their ability to interact with various biological targets. This article reviews the biological activity of this specific oxadiazole derivative, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 3-[1-(oxolane-3-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole consists of an oxadiazole ring fused with a pyrrolidine moiety and an oxolane carbonyl group. This unique arrangement contributes to its biological activity through various mechanisms of action.

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. A study by Parikh et al. (2020) highlighted the effectiveness of substituted 1,2,4-oxadiazoles against Mycobacterium tuberculosis, with compounds showing minimal inhibitory concentrations (MIC) as low as 0.045 µg/mL against resistant strains .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
4aMycobacterium tuberculosis0.045Parikh et al. (2020)
4bEscherichia coli10Kumar et al. (2011)
4iCandida albicans5Dhumal et al. (2018)

Antiparasitic Activity

The oxadiazole scaffold has been explored for its potential in treating parasitic infections. A review by Kumar et al. (2011) indicated that derivatives containing the oxadiazole ring have shown promise as antiparasitic agents, particularly against protozoan and helminthic infections .

The biological activity of 3-[1-(oxolane-3-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole can be attributed to several mechanisms:

  • Enzyme Inhibition : Studies have shown that oxadiazoles can inhibit key enzymes involved in microbial metabolism.
  • Receptor Interaction : The compound may interact with various receptors due to its structural properties, potentially leading to downstream effects on cell signaling pathways.

Case Study 1: Anti-Tubercular Activity

Villemagne et al. (2020) synthesized new oxadiazole compounds aimed at inhibiting EthR in Mycobacterium tuberculosis. The study reported that certain derivatives exhibited enhanced solubility and reduced metabolism, indicating a favorable pharmacokinetic profile .

Case Study 2: Antifungal Properties

In another study focusing on antifungal activity, compounds derived from the oxadiazole scaffold were tested against Candida albicans. The results indicated significant antifungal activity for specific derivatives, suggesting their potential use in treating fungal infections .

類似化合物との比較

5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) and 5-[2-[(3S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1b)

  • Structural Features : Both feature a pyrrolidine ring substituted with a phenylethyl group and a 4-pyridyl-oxadiazole moiety. The stereochemistry (R vs. S) at the pyrrolidine’s 3-position distinguishes them .
  • Synthesis : Prepared via nucleophilic substitution using (3S)- or (3R)-1-(2-phenylethyl)pyrrolidin-3-ol, followed by cyclization.
  • Relevance : These compounds were synthesized as part of antiviral research targeting SARS-CoV-2 replication, highlighting the importance of stereochemistry in modulating activity .

Piperidine-Substituted 1,2,4-Oxadiazoles

(S)-5-(1-(But-3-en-2-yl)piperidin-4-yl)-3-(3-trifluoromethylphenyl)-1,2,4-oxadiazole (3z)

  • Structural Features : Contains a piperidine ring substituted with a butenyl group and a trifluoromethylphenyl-oxadiazole.
  • Synthesis : Achieved via iridium-catalyzed enantioselective amination (97% ee) using crotyl acetate and 5-(piperidin-4-yl)-3-(3-trifluoromethylphenyl)-1,2,4-oxadiazole .
  • Key Data : High enantiopurity (97% ee) underscores the role of stereochemistry in optimizing pharmacokinetic properties .

5-(1-(4-Fluorobenzyl)piperidin-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole (6f)

  • Structural Features : Incorporates a 4-fluorobenzyl-piperidine and p-tolyl-oxadiazole.

Fluorinated and Antimicrobial 1,2,4-Oxadiazoles

5-(1H-1,2,3-Triazol-4-yl)-1,2,4-oxadiazole Derivatives

  • Structural Features : Triazole-substituted oxadiazoles with variable aryl groups (e.g., 4-fluorophenyl).
  • Activity : Demonstrated antimicrobial efficacy against C. albicans, S. aureus, and E. coli via agar diffusion tests .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Biological Activity Synthetic Method Reference
3-[1-(Oxolane-3-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole (Target) 1,2,4-Oxadiazole + pyrrolidine Oxolane-3-carbonyl, 4-phenyl Hypothetical (based on analogs) Not specified in evidence
1a/1b 1,2,4-Oxadiazole + pyrrolidine 2-Phenylethyl, 4-pyridyl Antiviral (SARS-CoV-2) Nucleophilic substitution
3z 1,2,4-Oxadiazole + piperidine Butenyl, 3-trifluoromethylphenyl Not specified (high ee) Iridium-catalyzed amination
6f 1,2,4-Oxadiazole + piperidine 4-Fluorobenzyl, p-tolyl Butyrylcholinesterase inhibition Not detailed
5-(Triazol-4-yl)-1,2,4-oxadiazoles 1,2,4-Oxadiazole + triazole Varied aryl groups (e.g., 4-fluorophenyl) Antimicrobial Cyclization/condensation

Key Research Findings

Stereochemical Impact : Enantioselective synthesis (e.g., 97% ee in 3z) highlights the critical role of chirality in optimizing bioactivity and metabolic stability .

Substituent Effects :

  • Electron-withdrawing groups (e.g., trifluoromethyl in 3z) enhance metabolic resistance.
  • Lipophilic substituents (e.g., phenylethyl in 1a/1b) improve membrane permeability for antiviral activity .

Biological Relevance :

  • Pyrrolidine/piperidine-oxadiazole hybrids show promise in targeting viral proteases and cholinesterases .
  • Triazole-oxadiazole hybrids exhibit broad-spectrum antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-[1-(oxolane-3-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole, and what catalysts or conditions are critical for high yields?

  • Methodology : Multi-step synthesis typically involves (1) coupling oxolane-3-carboxylic acid with 4-phenylpyrrolidine via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt), followed by (2) cyclization with hydroxylamine or nitrile precursors to form the 1,2,4-oxadiazole ring. Catalysts like Cs₂CO₃ (300 mol%) in DME at 50°C have been shown to achieve >90% yield in analogous oxadiazole syntheses .
  • Key Data : Reaction optimization (e.g., solvent polarity, temperature) is critical. For example, DME as a solvent improves regioselectivity, while excess base (e.g., Cs₂CO₃) minimizes side reactions .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : To confirm proton environments (e.g., oxolane methylene protons at δ 3.5–4.0 ppm) and carbonyl groups (δ ~170 ppm) .
  • HRMS : For exact mass verification (e.g., ESI+ mode, error <2 ppm) .
  • FTIR : To identify oxadiazole C=N stretches (~1600 cm⁻¹) and carbonyl peaks (~1680 cm⁻¹) .

Q. What in vitro assays are recommended for initial biological screening (e.g., anticancer, antimicrobial)?

  • Methodology :

  • Anticancer : MTT assay on cell lines (e.g., T47D breast cancer) with IC₅₀ determination. Flow cytometry can assess apoptosis (e.g., Annexin V/PI staining) .
  • Antimicrobial : Broth microdilution (MIC values) against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodology : Systematically modify substituents:

  • Oxolane ring : Replace with smaller (tetrahydrofuran) or bulkier (azepane) rings to assess steric effects.
  • Phenyl group : Introduce electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic properties .
  • Oxadiazole core : Test 1,3,4-oxadiazole vs. 1,2,4-isomers for target selectivity.
    • Case Study : In analogous compounds, 5-(3-chlorothiophen-2-yl) substitution improved apoptosis induction by 10-fold compared to unsubstituted derivatives .

Q. What strategies resolve contradictions in biological activity data across different cell lines?

  • Methodology :

  • Target Identification : Use photoaffinity labeling (e.g., biotinylated probes) to identify binding partners (e.g., TIP47 protein in apoptosis induction) .
  • Metabolic Stability Assays : Compare hepatic microsomal stability (e.g., human vs. murine) to explain species-specific discrepancies .
    • Data Interpretation : Low activity in certain lines (e.g., colorectal) may stem from efflux pump expression (e.g., P-gp), assessed via verapamil inhibition studies .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Methodology :

  • PK Studies : Administer IV/PO in rodents; measure plasma half-life (LC-MS/MS) and tissue distribution. For example, MX-1 xenograft models validated oxadiazole derivatives with 40% tumor growth inhibition .
  • Toxicity : Acute toxicity (OECD 423) and hERG channel inhibition assays (patch-clamp) to assess cardiac risk .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。